molecular formula C22H28O2 B1671717 Etonogestrel CAS No. 54048-10-1

Etonogestrel

Cat. No.: B1671717
CAS No.: 54048-10-1
M. Wt: 324.5 g/mol
InChI Key: GCKFUYQCUCGESZ-BPIQYHPVSA-N
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Description

Etonogestrel is a synthetic progestin and the biologically active metabolite of desogestrel, belonging to the 19-nortestosterone family . It is primarily used in contraceptive implants (e.g., Nexplanon®) and intravaginal rings (e.g., NuvaRing®). Its mechanism of action includes suppression of luteinizing hormone (LH), inhibition of ovulation, thickening of cervical mucus, and endometrial alteration to prevent implantation . This compound binds with high affinity to progesterone receptors and weakly to androgen receptors, contributing to its contraceptive efficacy and side-effect profile .

Pharmacokinetically, this compound is metabolized by hepatic CYP3A4 enzymes and exhibits significant variability in serum concentrations influenced by body mass index (BMI), genetic polymorphisms (e.g., CYP3A7*1C), and drug interactions with CYP450 inducers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etonogestrel involves multiple steps, starting from desogestrel. . The process typically involves the following steps:

    Hydroxylation: Introduction of the 11-hydroxy group through microbiological hydroxylation.

    Oxidation: Conversion of the 11-hydroxy group to a ketone.

    Reduction: Reduction of the ketone to form the desired 11-methylene group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of advanced catalytic methods and continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

Synthetic Reactions

Etonogestrel is synthesized through multi-step processes involving steroid backbone modifications. Key synthetic routes include:

Grignard-Mediated Lactone Formation

The core synthesis involves oxidation of an 18-methyl group to form a lactone intermediate, followed by Grignard reaction with ethylmagnesium bromide to introduce the 13β-ethyl group . This step is critical for establishing the compound’s stereochemistry.

StepReactionReagents/ConditionsOutcome
118-Methyl oxidationPyridinium dichromate (PDC)Lactone intermediate
2Grignard additionEthylMgBr, THF, -30°C13β-Ethyl substitution
3Wolff-Kishner reductionHydrazine, KOHRemoval of carbonyl groups

Methylenylation and Deprotection

Peterson methylenylation introduces the 11-methylene group using trimethylsilyl chloride and formaldehyde . Subsequent deprotection of dithioacetals with periodic acid yields the final product :
C21H26O2S2+H5IO6This compound+byproducts\text{C}_{21}\text{H}_{26}\text{O}_2\text{S}_2+\text{H}_5\text{IO}_6\rightarrow \text{this compound}+\text{byproducts}

Metabolic Reactions

This compound undergoes extensive hepatic metabolism primarily mediated by CYP3A4 , with three dominant pathways :

Reaction TypeEnzymatic SystemProductsBioactivity
HydroxylationCYP3A45α-Dihydrothis compoundReduced progestogenic activity (9% PR affinity vs. parent’s 150%)
SulfationSULTsThis compound sulfateInactive
GlucuronidationUGTsThis compound glucuronideInactive

Key findings :

  • Genetic polymorphisms in CYP3A7 (e.g., CYP3A71C*) increase metabolism by 35% .

  • Metabolites lack contraceptive efficacy, necessitating intact parent compound for activity .

Enzyme Interaction Dynamics

This compound exhibits unique binding affinities to hepatic enzymes and hormone receptors:

Cytochrome P450 Modulation

EnzymeEffectClinical Impact
CYP3A4SubstrateSusceptible to induction (e.g., rifampin ↓ serum levels by 64%)
CYP2C9Weak inhibitionPotential drug-drug interactions

Receptor Binding Profile

Data from competitive binding assays :

ReceptorRelative Binding Affinity (%)
Progesterone (PR)150
Androgen (AR)20
Glucocorticoid (GR)14

Stability and Degradation

This compound’s ethylene-vinyl acetate matrix in implants ensures controlled release but poses combustion risks during processing :
C22H28O2ΔCO2+H2O+toxic intermediates\text{C}_{22}\text{H}_{28}\text{O}_2\xrightarrow{\Delta}\text{CO}_2+\text{H}_2\text{O}+\text{toxic intermediates}
Critical stability parameters :

  • Half-life : 25 hours (plasma)

  • Photodegradation : Susceptible to UV-induced isomerization

Comparative Reactivity

This compound’s synthetic pathway shares steps with desogestrel but diverges at ketonization :

FeatureThis compoundDesogestrel
C3 PositionKetoneHydroxyl
Synthesis StepKetonization (PDC)Reduction (NaBH₄)
Metabolic RateFaster (CYP3A4)Slower (CYP2C9)

Scientific Research Applications

Pharmacological Properties

Etonogestrel functions primarily as a progestin, mimicking the natural hormone progesterone. It is administered through subdermal implants and hormonal vaginal rings, providing a sustained release of the hormone into the bloodstream. The pharmacokinetics of this compound indicate a high bioavailability and a gradual decrease in release rates over time:

  • Initial Release Rate : 60-70 mcg/day for the first six weeks.
  • End of Year One : 35-45 mcg/day.
  • End of Year Two : 30-40 mcg/day.
  • End of Year Three : 25-30 mcg/day .

The compound exerts its contraceptive effects by inhibiting ovulation, thickening cervical mucus, and altering the endometrial lining to prevent implantation .

Clinical Efficacy

This compound implants have demonstrated exceptional efficacy in preventing pregnancy. Clinical trials have shown:

  • Cumulative Pearl Index : 0.38 over two years, indicating a very low failure rate .
  • No pregnancies reported during implant use : In studies extending beyond three years, no pregnancies were documented among users .
  • Return to Fertility : Normal menstrual cycles resumed within 90 days for 91% of women after removal .

Table 1: Efficacy Data from Clinical Trials

Study ReferenceDuration of UsePregnancies ReportedPearl Index
2 years00.38
4 years00
Up to 5 years0Not reported

Safety Profile

The safety of this compound has been extensively studied. Common side effects include:

  • Headaches
  • Weight gain
  • Acne
  • Breast tenderness
  • Emotional lability
  • Abdominal pain .

Serious adverse events are rare, and the overall safety profile supports its use in diverse populations, including postpartum women and those with obesity .

Non-Contraceptive Benefits

Beyond contraception, this compound has shown potential benefits in managing various gynecological conditions:

  • Dysmenorrhea : this compound can alleviate painful menstruation.
  • Endometriosis : It may reduce symptoms associated with endometriosis due to its hormonal effects.
  • Uterine Fibroids : Some studies suggest it can help manage symptoms related to uterine fibroids .

Case Studies and Research Insights

Several case studies highlight the versatility of this compound:

  • A study involving over 7000 women demonstrated high tolerability and effectiveness among users with varying body mass indices, confirming that serum concentrations remained adequate beyond the FDA-approved three-year duration .
  • Research on the use of this compound implants in combination with other hormonal therapies showed promising results in achieving azoospermia in male partners undergoing treatment for infertility .

Comparison with Similar Compounds

Anti-Ovulatory Efficacy and Duration

Etonogestrel esters have demonstrated superior longevity in preclinical models compared to other progestins. A murine study showed that a single 2 mg dose of an this compound-phenoxyacetic acid ester inhibited ovulation for 60 days, outperforming medroxyprogesterone acetate (MPA), which lasted 32 days at the same dose .

Table 1: Anti-Ovulatory Duration of Progestin Esters in Murine Models

Compound Dose (mg) Duration of Ovulation Inhibition (Days)
This compound ester 2 60
Levonorgestrel ester 2 45
Medroxyprogesterone acetate 2 32

Metabolic Pathways and Drug Interactions

This compound shares metabolic pathways with other progestins like levonorgestrel (LNG), relying on CYP3A4 for hepatic degradation . However, this compound is more susceptible to drug interactions:

  • CYP3A4 Inducers: Rifampicin, carbamazepine, and efavirenz reduce this compound serum levels by up to 82%, increasing contraceptive failure risk .
  • Genetic Variants: The CYP3A7*1C polymorphism reduces this compound concentrations by 23%, whereas CYP3A4 392 G>A increases exposure by reducing enzyme activity . Levonorgestrel exhibits similar variability but with less pronounced effects from CYP2B6 polymorphisms .

Table 2: Key Metabolic Differences

Factor This compound Levonorgestrel
Primary Metabolizing Enzyme CYP3A4 CYP3A4
Impact of CYP3A4 Inducers High (e.g., 82% reduction with efavirenz) Moderate (31% reduction with efavirenz)
Key Genetic Influences CYP3A7*1C, CYP3A4 392 G>A CYP2B6 516 G>T

Clinical Efficacy and Side Effects

  • Contraceptive Failure Rates: this compound implants show a reporting odds ratio (ROR) of 4.9 for contraceptive failure when co-administered with CYP3A4 inducers, higher than LNG intrauterine devices (ROR = 0.9) .
  • Non-Contraceptive Benefits: this compound implants significantly reduce dysmenorrhea and menstrual bleeding in endometriosis (EM) and adenomyosis (AM) patients, with 36-month amenorrhea rates increasing to 58% .
  • Adverse Effects: this compound is hepatotoxic and associated with androgenic effects (e.g., acne) due to weak androgen receptor binding . Levonorgestrel has stronger androgenic activity, while dienogest (another progestin) is anti-androgenic .

Pharmacokinetic Variability

This compound exhibits wider interindividual variability than LNG:

  • BMI Impact: A 1 kg/m² increase in BMI reduces this compound levels by 5% .
  • Ethnic Differences: Black/African American women show non-significantly higher serum concentrations .

Table 3: Pharmacokinetic Variability

Parameter This compound Levonorgestrel
BMI Effect -5% per 1 kg/m² -3% per 1 kg/m²
Key Genetic Polymorphisms CYP3A7*1C, CYP3A4 392 G>A CYP2B6 516 G>T

Use in Special Populations

  • HIV-Positive Women: Efavirenz-based ART necessitates dual this compound implants to maintain efficacy, whereas LNG requires dose adjustments .

Biological Activity

Etonogestrel is a synthetic progestin that is primarily used in contraceptive implants. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and associated side effects. This article delves into these aspects, supported by diverse research findings and data.

This compound functions primarily as a progesterone receptor agonist , exerting its effects through several pathways:

  • Anovulation : this compound inhibits ovulation by suppressing gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion from the hypothalamus and pituitary gland, respectively.
  • Endometrial Changes : It induces changes in the endometrial lining, making it less suitable for implantation.
  • Cervical Mucus Thickening : The drug increases the viscosity of cervical mucus, thereby hindering sperm passage.

The compound has a high affinity for progesterone receptors, which allows it to effectively modulate reproductive functions in women .

Pharmacokinetics

This compound is administered via subdermal implants, which provide sustained release over time. Key pharmacokinetic parameters include:

  • Bioavailability : Nearly 100% when administered subdermally.
  • Release Rate : Initially releases 60-70 mcg/day, decreasing to about 25-30 mcg/day by the end of three years .
  • Half-life : Approximately 25 hours, allowing for reversible contraceptive effects after removal .
  • Protein Binding : Highly bound to serum proteins (96-99%), primarily albumin and sex hormone-binding globulin .
  • Metabolism : Extensively metabolized in the liver via cytochrome P450 3A4 .

Clinical Efficacy

This compound implants have demonstrated high efficacy as a contraceptive method:

  • Pearl Index : The cumulative Pearl Index reported ranges from 0.27 to 0.38 in various studies, indicating very low pregnancy rates during use .
  • Continuation Rates : Studies show variability in continuation rates, with one-year rates ranging from 57% to 97%, influenced by socioeconomic factors and geographical location .

Table 1: Efficacy Data Summary

Study ReferencePopulationPearl Index (per 100 women-years)Continuation Rate (%)
General0.27 - 0.3877.5
OverweightUp to 0.23Varies (57 - 97)
Extended Use0.00100% (up to 5 years)

Side Effects and Discontinuation Rates

Common side effects associated with this compound implants include:

  • Menstrual Irregularities : Reported by up to 88% of users, including irregular bleeding patterns .
  • Other Side Effects : Headaches, weight gain, acne, breast tenderness, and mood changes are frequently noted .

Discontinuation rates are significant; a study indicated an overall discontinuation rate of approximately 22% before three years due to side effects or personal choice .

Case Study Insights

In a case study conducted at King Abdulaziz Medical City in Jeddah, Saudi Arabia, researchers examined the experiences of women using this compound implants:

  • Participants : 345 women were surveyed regarding menstrual abnormalities and side effects.
  • Findings : The study revealed that menstrual irregularities were the predominant side effect, leading to a notable discontinuation rate within the first year of use .

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying etonogestrel’s effects on respiratory chemosensitivity in congenital central hypoventilation syndrome (CCHS)?

  • Methodological Answer : Utilize murine models (e.g., Phox2b mutants) to assess this compound’s modulation of 5-HT neurons in the medullary raphe. Measure respiratory frequency (fR) during metabolic acidosis challenges using electrophysiological recordings of the C4 ventral nerve root. Include fluoxetine co-administration to evaluate 5-HT pathway potentiation .
  • Key Metrics : Quantify c-Fos expression in 5-HT neurons and PHOX2B+ RTN cells to differentiate responders vs. non-responders .

Q. How do pharmacokinetic parameters (e.g., bioavailability, half-life) influence this compound’s contraceptive efficacy?

  • Methodological Answer : Conduct longitudinal studies measuring serum this compound concentrations via LC-MS/MS. Key parameters:

  • Bioavailability : ~100% (subdermal implantation) .
  • Half-life : ~25 hours; monitor metabolic clearance via CYP3A4 .
  • Protein binding : 98% (32% SHBG, 66% albumin) .
    • Factors Affecting Variability : Body mass index (BMI), duration of implant use, and genetic polymorphisms (e.g., CYP3A7 variants) .

Q. What preclinical assays validate this compound’s safety profile for reproductive toxicity?

  • Methodological Answer : Use OECD-compliant teratology studies in rats and rabbits. Key endpoints:

  • Embryotoxicity : No observed effects at 315× (rats) and 781× (rabbits) human-equivalent doses .
  • Genotoxicity : Negative Ames test, chromosomal aberration assay, and micronucleus test .

Advanced Research Questions

Q. How can contradictory findings on this compound’s modulation of PHOX2B+ RTN cells in murine models be reconciled?

  • Methodological Answer : Discrepancies in c-Fos expression in PHOX2B+ cells may stem from differences in exposure duration or dosage. Replicate in vitro neuroblastoma cell line studies (prolonged this compound exposure) and compare with acute in vivo murine models. Use RNA-seq to assess PHOX2B target gene expression (e.g., RET, GDNF) .

Q. What genetic variants significantly affect steady-state this compound concentrations in implant users?

  • Methodological Answer : Perform GWAS or targeted genotyping (e.g., NR1I2(PXR) rs2461817, PGR rs537681, CYP3A71C*) in cohort studies.

  • Key Findings :
VariantEffect on [this compound]Clinical Relevance
CYP3A71C*↓ 35.06 pg/mLIncreased metabolism risk
NR1I2(PXR)↑ 13.36 pg/mLAltered hepatic enzyme regulation
  • Statistical Model : Generalized linear models adjusting for BMI and implant duration (R² = 0.17) .

Q. How do CYP3A4 inducers (e.g., lesinurad) impact this compound’s metabolic clearance?

  • Methodological Answer : Conduct in vitro hepatic microsome assays to quantify CYP3A4 activity. In vivo, use crossover pharmacokinetic studies with co-administered CYP3A4 inducers. Key observation: Lesinurad reduces this compound exposure by 27–42%, necessitating non-hormonal contraception .

Q. What methodologies quantify this compound’s long-term effects on hypothalamic-pituitary-ovarian (HPO) axis suppression?

  • Methodological Answer : Measure serum progesterone (<3 ng/mL) and LH/FSH levels to confirm ovulation suppression. For long-term studies (>3 years), use transvaginal ultrasound to assess endometrial thickness and ovarian follicular activity .

Q. Methodological Recommendations

  • Analytical Techniques :
    • LC-MS/MS : Gold standard for serum this compound quantification (sensitivity: 55.8–695.1 pg/mL) .
    • Immunohistochemistry : Localize 5-HT neuron activation in murine brainstem sections .
  • Statistical Approaches :
    • Adjust for covariates (BMI, ethnicity) in multivariate regression models .
    • Use Benjamini-Krieger-Yekutieli correction for multiple comparisons in respiratory physiology studies .

Q. Key Research Gaps

  • Molecular targets of this compound in 5-HT neuron depolarization .
  • Ethnic disparities in this compound metabolism (e.g., higher concentrations in Black/African American populations) .
  • Long-term environmental risks (e.g., ERA studies on aquatic toxicity) .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKFUYQCUCGESZ-BPIQYHPVSA-N
Source PubChem
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Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34
Source PubChem
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Molecular Formula

C22H28O2
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DSSTOX Substance ID

DTXSID9046782
Record name Etonogestrel
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Molecular Weight

324.5 g/mol
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Physical Description

Solid
Record name Etonogestrel
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Boiling Point

473.1ºC at 760 mmHg
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Solubility

Insoluble, 7.37e-03 g/L
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CAS No.

54048-10-1
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Melting Point

196-200ºC
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Retrosynthesis Analysis

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